

Application Notes and Protocols: Utilizing ARV-771 in Combination Cancer Therapies

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Compound of Interest

Compound Name: Arv-771

Cat. No.: B15604412

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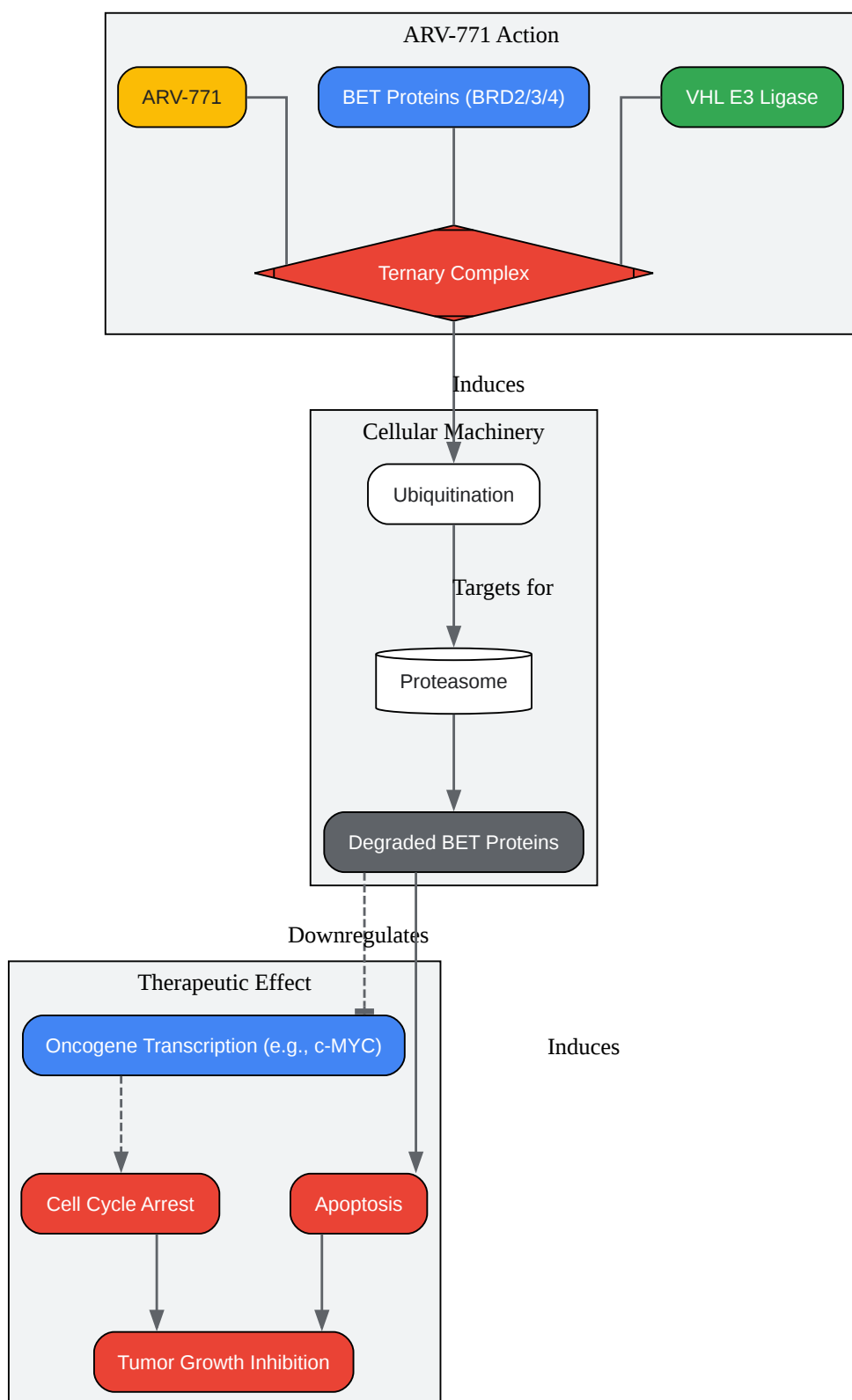
For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal) protein degrader. It belongs to the class of molecules known as Proteolysis Targeting Chimeras (PROTACs). **ARV-771** functions by inducing the ubiquitination and subsequent proteasomal degradation of BET family proteins BRD2, BRD3, and BRD4.^[1] These proteins are critical epigenetic readers that regulate the transcription of key oncogenes, including c-MYC. By degrading these proteins rather than merely inhibiting them, **ARV-771** offers a distinct and potentially more profound and durable anti-cancer effect.^[2] Preclinical studies have demonstrated that combining **ARV-771** with other targeted therapies can lead to synergistic anti-tumor activity, providing a strong rationale for its investigation in various combination regimens to overcome resistance and enhance efficacy.^{[2][3]}

Mechanism of Action: ARV-771

ARV-771 is a heterobifunctional molecule composed of a ligand that binds to BET proteins, a linker, and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.^[1] This tripartite complex formation facilitates the proximity-induced ubiquitination of BRD2, BRD3, and BRD4, marking them for degradation by the proteasome. The depletion of these BET proteins leads to the transcriptional repression of oncogenes and anti-apoptotic proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.^{[1][3]}



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Mechanism of Action of **ARV-771** as a BET Protein Degradator.

Preclinical Combination Studies: Quantitative Data

ARV-771 has shown synergistic or enhanced anti-cancer activity when combined with various other therapeutic agents in preclinical models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Efficacy of ARV-771 in Combination with Sorafenib in Hepatocellular Carcinoma (HCC)

Cell Line	Treatment	Concentration Range	Outcome	Synergy Assessment	Reference
HepG2	ARV-771 + Sorafenib	ARV-771: 0.25-1 μ M; Sorafenib: 1.25-5 μ M	Synergistic inhibition of cell viability and colony formation	Combination Index (CI) < 1	[3]
Hep3B	ARV-771 + Sorafenib	ARV-771: 0.25-1 μ M; Sorafenib: 1.25-5 μ M	Synergistic inhibition of cell viability and colony formation	Combination Index (CI) < 1	[3]

Table 2: In Vitro Efficacy of ARV-771 in Combination with Targeted Agents in Mantle Cell Lymphoma (MCL)

Cell Line Type	Combination Agent	Outcome	Synergy Assessment	Reference
MCL Cells	Ibrutinib (BTK Inhibitor)	Synergistically induced apoptosis	Qualitative	[2]
MCL Cells	Venetoclax (BCL2 Antagonist)	Synergistically induced apoptosis	Qualitative	[2]
MCL Cells	Palbociclib (CDK4/6 Inhibitor)	Synergistically induced apoptosis	Qualitative	[2]

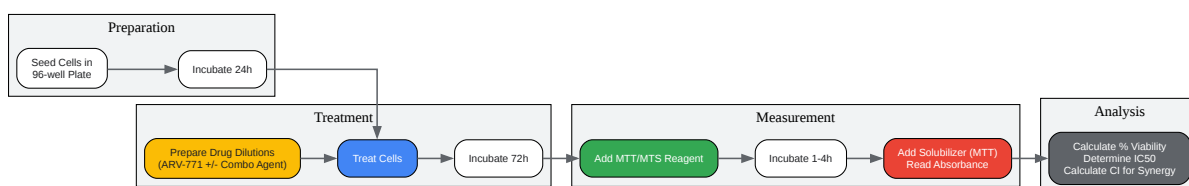
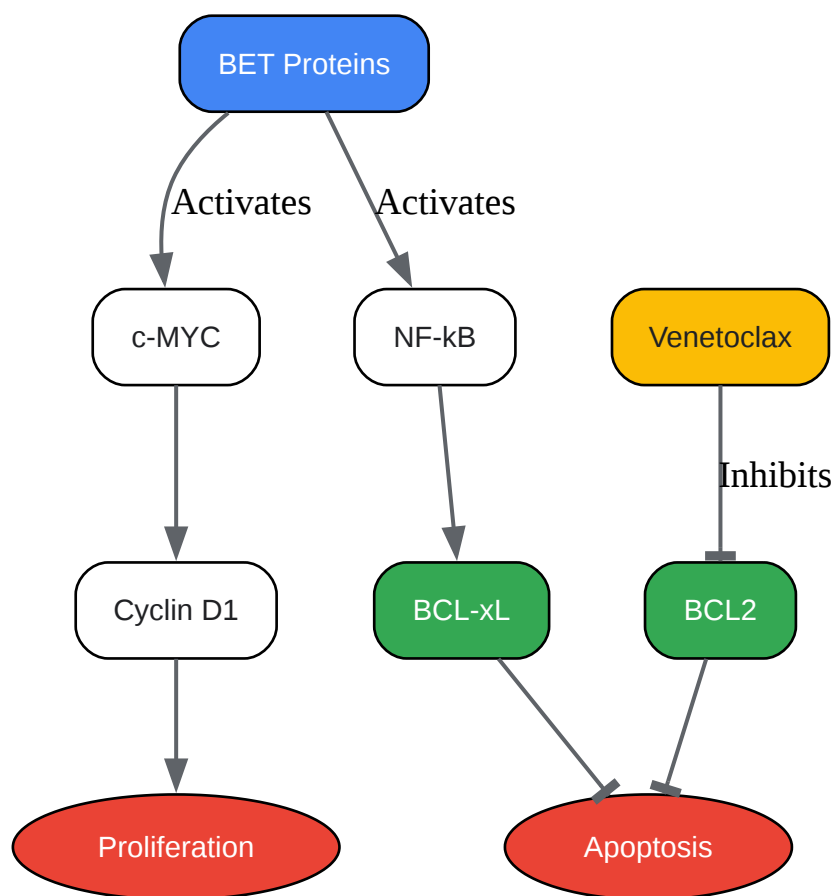
Table 3: In Vivo Efficacy of ARV-771 in Xenograft Models

Cancer Type	Xenograft Model	ARV-771 Dosing	Combination Agent	Outcome	Reference
Castration-Resistant Prostate Cancer (CRPC)	22Rv1	30 mg/kg, s.c., daily	Monotherapy	Tumor regression	[4][5]
Castration-Resistant Prostate Cancer (CRPC)	VCaP	Intermittent (Q3D or 3 days on/4 off)	Monotherapy	60% Tumor Growth Inhibition (TGI)	[5][6]
Richter Transformation Diffuse Large B-cell Lymphoma	HPRT3	20 mg/kg	Venetoclax (15 mg/kg)	Significantly reduced tumor burden and improved survival	[7]

Signaling Pathways Targeted by **ARV-771**

Combination Therapies

The synergistic effects of **ARV-771** in combination with other agents often arise from the simultaneous targeting of complementary and interconnected signaling pathways. For instance, in mantle cell lymphoma, combining **ARV-771** with a BCL2 antagonist like venetoclax targets both the transcriptional upregulation of pro-survival signals (via BET degradation) and the direct inhibition of anti-apoptotic proteins.



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